5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride
Description
5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol dihydrochloride is a heterocyclic compound featuring a pyrrolidine core substituted with a 3-methoxy-4-pyridyl group and two hydrochloride counterions. The dihydrochloride salt enhances water solubility, a critical factor for bioavailability in therapeutic applications.
Properties
Molecular Formula |
C10H16Cl2N2O2 |
|---|---|
Molecular Weight |
267.15 g/mol |
IUPAC Name |
5-(3-methoxypyridin-4-yl)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-14-10-6-11-3-2-8(10)9-4-7(13)5-12-9;;/h2-3,6-7,9,12-13H,4-5H2,1H3;2*1H |
InChI Key |
JNZIEUPHQLKYPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1)C2CC(CN2)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of (3S)-Pyrrolidin-3-ol Core
A key intermediate is the enantiomerically pure (3S)-pyrrolidin-3-ol, which can be prepared from aminohydroxybutyric acid via a multi-step process involving esterification, lactam formation, and reduction.
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| (a) | Esterification of aminohydroxybutyric acid to methyl ester hydrochloride | Methanol, sulfuric acid or acetyl chloride, 55-70 °C, 2-4 h reflux | Methyl ester hydrochloride intermediate |
| (b) | Cyclization to lactam | Addition of water and potassium carbonate | Lactam intermediate |
| (c) | Reduction of lactam to pyrrolidin-3-ol | Sodium borohydride in diglyme, followed by sulfuric acid treatment at 25-80 °C for 12 h | (3S)-Pyrrolidin-3-ol free base |
| (d) | Formation of dihydrochloride salt | Treatment with HCl | (3S)-Pyrrolidin-3-ol dihydrochloride |
This process yields the pyrrolidin-3-ol with high optical purity and an overall yield of approximately 44% over four steps. The intermediates are crystalline, facilitating isolation and purification, which meets industrial and regulatory standards.
Salt Formation: Dihydrochloride Preparation
The final compound is isolated as a dihydrochloride salt to improve its physical properties such as solubility and stability. This is typically done by treating the free base with hydrochloric acid in an appropriate solvent, often resulting in a crystalline solid suitable for pharmaceutical use.
Detailed Synthetic Route Example
Below is a summarized synthetic route integrating key steps from the literature:
| Step | Intermediate | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Aminohydroxybutyric acid (IV) | Esterification with methanol and acetyl chloride, 55-60 °C, 3 h reflux | Formation of methyl ester hydrochloride (V) |
| 2 | Methyl ester hydrochloride (V) | Addition of water and potassium carbonate | Lactam formation |
| 3 | Lactam | Reduction with sodium borohydride in diglyme, acid treatment at 80 °C, 12 h | (3S)-Pyrrolidin-3-ol free base |
| 4 | (3S)-Pyrrolidin-3-ol | Treatment with HCl | Formation of dihydrochloride salt |
| 5 | Protected pyrrolidine derivative | Alkylation with 3-methoxy-4-pyridyl halide or boronic ester, Cs2CO3 base | Introduction of methoxy-pyridyl substituent |
| 6 | Alkylated intermediate | Acidic deprotection (HCl in dioxane) | Free amine formation |
| 7 | Final product | Isolation and purification | 5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol; dihydrochloride |
This route is scalable and reproducible, yielding the target compound with high optical and chemical purity.
Analytical and Purity Considerations
- Optical Purity: The stereochemistry at the 3-position of the pyrrolidine ring is critical. The process ensures >99% enantiomeric excess.
- Chemical Purity: Crystalline intermediates facilitate purification and reduce impurities.
- Yield: Overall yield from aminohydroxybutyric acid to final dihydrochloride salt is approximately 44%.
- Characterization: Confirmed by NMR, MS, and chiral HPLC methods.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Purpose | Notes |
|---|---|---|
| Methanol + Acetyl chloride | Esterification | Acid-catalyzed, 55-70 °C |
| Potassium carbonate + Water | Cyclization to lactam | Mild basic conditions |
| Sodium borohydride in diglyme | Lactam reduction | Followed by acid treatment |
| Hydrochloric acid (HCl) | Salt formation and deprotection | Used in dioxane or similar solvents |
| Cesium carbonate (Cs2CO3) | Base for alkylation | Facilitates nucleophilic substitution |
| Boronic esters / Halides | Pyridyl substituent introduction | Suzuki coupling or nucleophilic substitution |
Chemical Reactions Analysis
5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl ring, using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table highlights key structural differences between the target compound and analogs:
Key Observations :
- The target compound’s 3-methoxy-4-pyridyl group distinguishes it from analogs with non-pyridyl aryl (e.g., trifluoromethylphenyl in ) or aliphatic substituents (e.g., methyl in ).
- The dihydrochloride counterion is shared with , enhancing solubility compared to mono-hydrochloride salts (e.g., ).
Physicochemical Properties
Comparative data on molecular weight, solubility, and stability:
*Calculated based on structural similarity to analogs.
Key Observations :
Key Observations :
- The target compound’s pyridyl group may enhance binding to nicotinic acetylcholine receptors (nAChRs) or serotonin receptors, similar to viloxazine’s mechanism .
- Unlike , which is used in material science, the target compound’s pharmacology is likely centered on neurological targets due to its structural resemblance to MAO inhibitors .
Biological Activity
5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H16Cl2N2O2 |
| Molecular Weight | 267.15 g/mol |
| IUPAC Name | 5-(3-methoxypyridin-4-yl)pyrrolidin-3-ol;dihydrochloride |
| CAS Number | 2940940-69-0 |
The compound features a pyrrolidine ring substituted with a methoxy-pyridyl group, which is significant for its biological activities.
Antibacterial and Antifungal Properties
Recent studies have highlighted the antibacterial and antifungal activities of various pyrrolidine derivatives, including 5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride. For instance, research on related pyrrolidine alkaloids has shown promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their effectiveness.
Key Findings:
- In vitro tests demonstrated that some pyrrolidine derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .
- The compound's structure, particularly the methoxy group on the pyridine ring, contributes to its bioactivity by enhancing its interaction with bacterial cell membranes .
The mechanism of action for 5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride is primarily through its interaction with specific molecular targets such as enzymes or receptors involved in bacterial growth and survival. The binding affinity to these targets leads to disruption of cellular processes, ultimately inhibiting bacterial proliferation.
Case Studies
-
Study on Pyrrolidine Derivatives :
- A comparative study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including 5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride. The results indicated that modifications in the substituents significantly influenced the antibacterial activity, with some derivatives showing enhanced potency against resistant strains .
-
Antifungal Activity Assessment :
- Another study focused on the antifungal properties of related compounds, finding that certain pyrrolidine derivatives exhibited significant antifungal activity against Candida albicans and other fungal pathogens. The findings suggest that structural variations can lead to increased efficacy in combating fungal infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
